Methylazanyl 10H-phenothiazine-10-carboxylate
Description
Properties
Molecular Formula |
C14H12N2O2S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
methylamino phenothiazine-10-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-15-18-14(17)16-10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16/h2-9,15H,1H3 |
InChI Key |
CQJWZQILMRDCEF-UHFFFAOYSA-N |
Canonical SMILES |
CNOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylazanyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10H-phenothiazine. One common method includes the reaction of 10H-phenothiazine with methylamine and carbon dioxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the carboxylate group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methylazanyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The methylazanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₄H₁₁NOS
Molecular Weight : 241.31 g/mol
CAS Number : 4997-36-8
Methylazanyl 10H-phenothiazine-10-carboxylate features a phenothiazine core with a methyl group at the 10 position and a carboxylate functional group. This structure is critical for its reactivity and interaction with biological systems.
Medicinal Chemistry
- Antimicrobial Activity :
- Anticancer Properties :
- Alzheimer’s Disease Treatment :
Biological Applications
-
Cell Growth Modulation :
- Studies have shown that this compound can influence cellular processes such as growth and apoptosis, indicating its role in therapeutic strategies targeting various diseases.
- Oxidative Stress Mitigation :
Industrial Applications
-
Dyes and Pigments Production :
- This compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions.
- Chemical Intermediates :
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.
- Investigating Anticancer Mechanisms :
- Alzheimer’s Disease Research :
Mechanism of Action
The mechanism of action of Methylazanyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenothiazine derivatives with carboxylate ester modifications are explored for diverse applications. Below is a systematic comparison of Methylazanyl 10H-phenothiazine-10-carboxylate with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings and Differences
Electrochemical Properties: this compound exhibits moderate redox activity due to the electron-withdrawing ester group, making it less conductive than unsubstituted phenothiazines like 10-Methyl-10H-phenothiazine . 4-Biphenylyl 10H-phenothiazine-10-carboxylate shows enhanced π-conjugation, improving charge transport in organic electronics .
Photocatalytic Activity: tert-Butyl 10H-phenothiazine-10-carboxylate demonstrates utility in visible-light-driven deoxygenation reactions, achieving 97% yield under optimized conditions . This contrasts with the methyl ester variant, which lacks photocatalytic functionality.
Synthetic Versatility: The methyl ester derivative is easier to hydrolyze to the free carboxylic acid (4-[2-(10H-Phenothiazin-10-yl)ethyl]benzoic acid) compared to bulkier esters like tert-butyl, enabling modular synthesis of hydroxamic acids (e.g., 4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide) for histone deacetylase (HDAC) inhibition studies .
Stability and Solubility: this compound has higher solubility in polar solvents (e.g., dichloromethane) than biphenylyl or phenyl esters, which aggregate in non-polar media .
Biological Activity
Methylazanyl 10H-phenothiazine-10-carboxylate, a derivative of phenothiazine, has garnered attention in the scientific community due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, particularly in the fields of psychiatry and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a phenothiazine core, which is critical for its biological activity. The presence of the methylazanyl group and carboxylate moiety enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 272.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol/water) | Not specified |
Antimicrobial Properties
Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains. Studies have shown that it inhibits bacterial growth through mechanisms that may involve disruption of cell membrane integrity and interference with metabolic processes.
Anticancer Activity
Phenothiazines are recognized for their anticancer properties, primarily due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has demonstrated potential in:
- Inhibition of P-glycoprotein : This action may reverse multidrug resistance in cancer therapy .
- Calmodulin Inhibition : The compound's ability to inhibit calmodulin can disrupt calcium signaling pathways critical for cancer cell survival .
Neuropharmacological Effects
As a phenothiazine derivative, this compound may also exhibit neuroleptic effects. It has been studied for its potential use in treating psychiatric disorders due to its action on dopaminergic receptors. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions like schizophrenia and bipolar disorder .
The biological activity of this compound is attributed to several mechanisms:
- Redox Reactions : The compound can act as an electron donor or acceptor, participating in redox reactions that affect cellular processes.
- Protein Interactions : It interacts with various proteins and nucleic acids, altering their function and contributing to its therapeutic effects.
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and microbial metabolism .
| Mechanism | Description |
|---|---|
| Redox Activity | Electron transfer affecting cellular processes |
| Protein Binding | Interaction with proteins altering their function |
| Enzyme Inhibition | Blocking enzymes related to tumor growth and infection |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with IC50 values suggesting potent activity against this cancer type.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methylazanyl 10H-phenothiazine-10-carboxylate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenothiazine derivatives are synthesized by reacting 10H-phenothiazine with activated esters (e.g., methyl 4-(bromomethyl)benzoate) in anhydrous DMF under nitrogen, followed by purification via column chromatography . Intermediates are characterized using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Reaction conditions (e.g., temperature, stoichiometry of LiHMDS as a base) are critical for yield optimization .
Q. How is crystallographic data for phenothiazine derivatives obtained and validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using diffractometers (e.g., Bruker SMART CCD). SHELX programs (SHELXL, SHELXS) refine structures, with validation metrics including R-factors (<0.05 for high-resolution data) and residual electron density analysis. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., Å, ) are reported for phenothiazine analogs .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : NMR spectroscopy resolves aromatic proton environments (e.g., H NMR: δ 7.2–7.8 ppm for phenothiazine protons) and confirms substitution patterns. IR spectroscopy identifies carbonyl stretches (e.g., 1700–1750 cm for carboxylate groups). Mass spectrometry (ESI+) provides molecular ion validation (e.g., 384.0568 for a related compound) .
Advanced Research Questions
Q. How can conformational discrepancies in phenothiazine derivatives be resolved during crystallographic refinement?
- Methodological Answer : Discrepancies arise from disordered moieties (e.g., flexible alkyl chains). Use SHELXL’s PART and SUMP commands to model disorder, and apply restraints (e.g., DFIX, DANG) based on geometric expectations. For example, the phenothiazine ring’s “butterfly” conformation (dihedral angle ~150–160°) requires careful handling of torsion angles during refinement . Validate against Hirshfeld surface analysis to assess intermolecular interactions .
Q. What strategies optimize synthetic yields of this compound in sterically hindered reactions?
- Methodological Answer : Steric hindrance (e.g., at the phenothiazine N-10 position) reduces reactivity. Strategies include:
- Using bulky leaving groups (e.g., bromoesters over chloroesters) to improve electrophilicity.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.
- Microwave-assisted synthesis to enhance reaction kinetics.
Yield improvements (e.g., from 45% to 72%) are reported for similar compounds under optimized conditions .
Q. How do electronic effects of substituents influence the biological activity of phenothiazine-based HDAC inhibitors?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) at the 2-position enhance HDAC inhibition by increasing ligand-receptor binding affinity. For example, 4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide (compound 22) shows IC values <1 μM against HDAC6 due to improved chelation of Zn in the active site. Structure-activity relationship (SAR) studies combine docking simulations (e.g., AutoDock Vina) with in vitro assays .
Q. What computational methods predict the solid-state packing behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Pairwise interaction energies (e.g., -25 kJ/mol for C–H···O contacts) guide crystal packing predictions. Software like Mercury (CCDC) visualizes packing motifs, validated against experimental lattice parameters (e.g., Å for triclinic systems) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between spectroscopic and crystallographic data for phenothiazine derivatives?
- Methodological Answer : Discrepancies (e.g., NMR-indicated purity vs. XRD-detected impurities) require:
- Repeating crystallization to exclude solvent inclusion artifacts.
- Using PXRD to confirm bulk-phase homogeneity.
- Cross-validating with elemental analysis (C, H, N) to detect stoichiometric deviations.
For example, a 0.3 Å deviation in bond lengths between DFT and XRD may indicate thermal motion, addressed via TLS refinement in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
